molecular formula C14H25NO2 B12279982 1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12279982
M. Wt: 239.35 g/mol
InChI Key: ZUCSYVYDPCTIJI-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a morpholine ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the morpholine ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The morpholine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which 1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The morpholine ring plays a crucial role in these interactions, allowing the compound to bind to target molecules and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Borneol: A bicyclic compound with similar structural features but lacking the morpholine ring.

    Isoborneol: Another bicyclic compound with a similar backbone but different functional groups.

    Camphor: A well-known bicyclic compound with distinct chemical properties.

Uniqueness

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSYVYDPCTIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N3CCOCC3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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